molecular formula C13H19N3O3S B4421813 2-(4-methanesulfonylpiperazin-1-yl)-N-phenylacetamide

2-(4-methanesulfonylpiperazin-1-yl)-N-phenylacetamide

Cat. No.: B4421813
M. Wt: 297.38 g/mol
InChI Key: GVWOIQPWYFNXID-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methanesulfonyl group attached to the piperazine ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylpiperazin-1-yl)-N-phenylacetamide typically involves the reaction of 4-methanesulfonylpiperazine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding piperazine derivatives.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
  • 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
  • Methyl 2-(4-methanesulfonylpiperazin-1-yl)hexanoate

Uniqueness

2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-20(18,19)16-9-7-15(8-10-16)11-13(17)14-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWOIQPWYFNXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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